N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide precursors. One common method includes the condensation of thiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The sulfonamide group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: LAH or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide.
Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-thiol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the 3-hydroxy-3-(thiophen-3-yl)propyl group but shares the sulfonamide functionality.
3-hydroxy-3-(thiophen-3-yl)propylamine: Contains the 3-hydroxy-3-(thiophen-3-yl)propyl group but lacks the sulfonamide functionality.
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of both the sulfonamide and the 3-hydroxy-3-(thiophen-3-yl)propyl groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMBQJDTYCNCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.